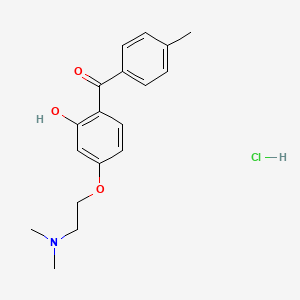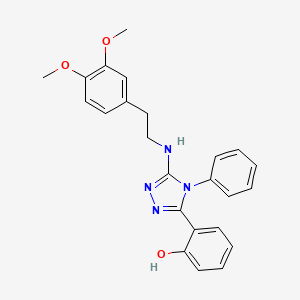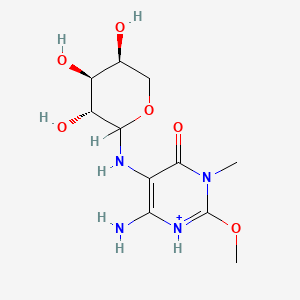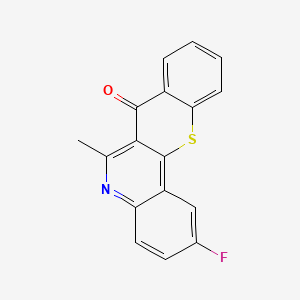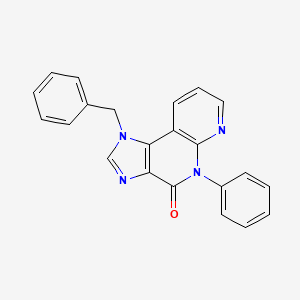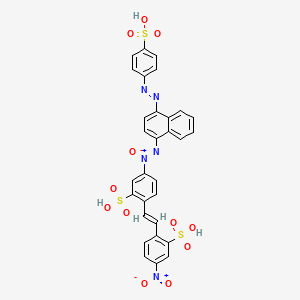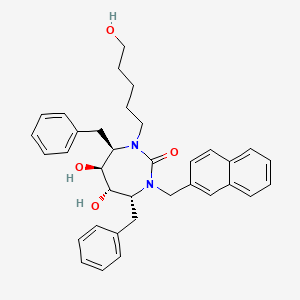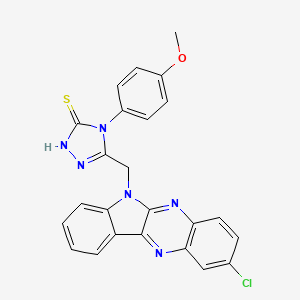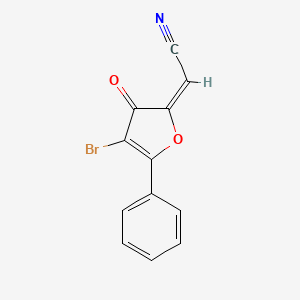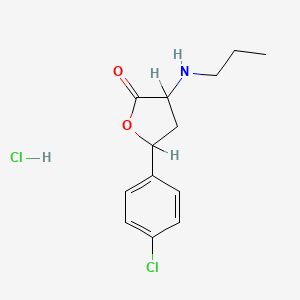
L-Ethylphenidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Ethylphenidate is a psychostimulant and a close analog of methylphenidate. It acts as a norepinephrine-dopamine reuptake inhibitor, effectively boosting the levels of these neurotransmitters in the brain by binding to and partially blocking the transporter proteins that normally remove these monoamines from the synaptic cleft . This compound is known for its stimulant properties and is often used in research settings to study its effects on the central nervous system.
Vorbereitungsmethoden
L-Ethylphenidate can be synthesized through the transesterification of methylphenidate with ethanol. This process involves the hydrolysis of methylphenidate hydrochloride to ritalinic acid, which is then esterified with ethanolic hydrochloric acid to produce this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
L-Ethylphenidate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
L-Ethylphenidate has several scientific research applications, including:
Wirkmechanismus
L-Ethylphenidate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is primarily mediated through its binding to the dopamine and norepinephrine transporters, blocking their function and prolonging the action of these neurotransmitters . The increased levels of norepinephrine and dopamine enhance cognitive function, attention, and alertness, making it effective in treating conditions like ADHD .
Vergleich Mit ähnlichen Verbindungen
L-Ethylphenidate is similar to other psychostimulants such as methylphenidate, dexmethylphenidate, and cocaine. it is more selective for the dopamine transporter than methylphenidate, making it potentially more effective in increasing dopamine levels . Unlike methylphenidate, which has significant activity on the norepinephrine transporter, this compound has less activity on this transporter, which may result in a different side effect profile .
Similar Compounds
- Methylphenidate
- Dexmethylphenidate
- Cocaine
This compound’s unique selectivity for the dopamine transporter and its distinct pharmacokinetic profile make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
852020-43-0 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
AIVSIRYZIBXTMM-KBPBESRZSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



